molecular formula C18H14N8O3S B2625210 N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1203065-27-3

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2625210
CAS No.: 1203065-27-3
M. Wt: 422.42
InChI Key: GCSBJQVOGWRZRH-UHFFFAOYSA-N
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Description

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound of notable interest in the field of medicinal chemistry. With a unique structure comprising tetrazole, thiazole, and pyridine motifs, it exhibits a variety of biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step procedures:

  • Formation of the thiazole ring: : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

  • Attachment of the tetrazole ring: : Tetrazoles can be synthesized from corresponding nitriles by the reaction with sodium azide in the presence of a Lewis acid like zinc chloride.

  • Coupling the pyridine ring: : The dihydropyridine ring is often introduced via the Hantzsch dihydropyridine synthesis, involving a multi-component reaction of an aldehyde, β-keto ester, and ammonia.

Industrial Production Methods

In an industrial setting, the production of this compound might involve the use of continuous flow chemistry to enhance the efficiency and safety of the process. Optimized reaction conditions, such as precise temperature control and the use of catalysts, are crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation and reduction: : These reactions can modify the oxidation state of the compound, potentially altering its biological activity.

  • Substitution: : Nucleophilic or electrophilic substitution can occur at reactive sites on the tetrazole, thiazole, or pyridine rings.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Like sodium borohydride or lithium aluminium hydride.

  • Substitution reagents: : Halogenating agents, alkylating agents, or acylating agents.

Major Products Formed

The products formed depend on the specific reagents and conditions used. These can include oxidized, reduced, or substituted derivatives of the original compound, potentially leading to novel analogs with different biological activities.

Scientific Research Applications

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is explored for various scientific research applications:

  • Chemistry: : As a precursor for synthesizing more complex molecules.

  • Biology: : Used in studies investigating enzyme inhibition, receptor binding, and cellular pathways.

  • Medicine: : Potential therapeutic agent for diseases, including cancer, due to its ability to interact with multiple biological targets.

  • Industry: : In the development of pharmaceuticals and as a tool for drug discovery and design.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, which then leads to the modulation of biological pathways. The exact targets can include kinases, proteases, or G-protein-coupled receptors, depending on the structural aspects of the molecule.

Comparison with Similar Compounds

When compared to similar compounds, N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its multi-functional moieties:

  • Similar compounds: : Include other tetrazole-containing or thiazole-containing compounds.

  • Uniqueness: : The combination of tetrazole, thiazole, and pyridine rings in a single molecule is less common and may confer unique biological activities not observed in simpler structures.

By understanding these aspects, researchers can better explore and harness the potential of this compound in various scientific and industrial fields.

Properties

IUPAC Name

6-oxo-N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N8O3S/c27-15-6-1-11(8-19-15)17(29)23-18-22-13(9-30-18)7-16(28)21-12-2-4-14(5-3-12)26-10-20-24-25-26/h1-6,8-10H,7H2,(H,19,27)(H,21,28)(H,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSBJQVOGWRZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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